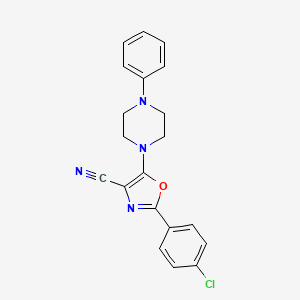

![molecular formula C21H15ClN2O7S B4616419 2-[(5-{[(3-羧基苯基)氨基]磺酰基}-2-氯苯甲酰)氨基]苯甲酸](/img/structure/B4616419.png)

2-[(5-{[(3-羧基苯基)氨基]磺酰基}-2-氯苯甲酰)氨基]苯甲酸

描述

Synthesis Analysis

The synthesis of compounds similar to "2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid" often involves multi-step chemical reactions, starting from benzoic acid derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a common sulfonamide moiety, was achieved through a six-step process beginning with 4-chlorobenzoic acid, highlighting the complexity and intricacy involved in constructing such molecules (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including those containing sulfonyl groups, is characterized by the presence of benzene rings, sulfonyl functional groups, and carboxylic acid moieties. These structural elements contribute to the compound's overall properties, such as acidity, solubility, and reactivity. For example, the crystal structure of 2-amino-5-chloropyridine-benzoic acid demonstrates how the carboxyl group can twist away from the attached benzene ring, affecting the molecule's intermolecular interactions and stability (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Compounds like "2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid" can undergo various chemical reactions, including hydrolysis, reduction, and electrophilic substitution, due to the presence of reactive functional groups. The electrochemical behavior of these compounds can be significantly influenced by their structural features, as seen in the study of the electrochemical cleavage of azo bonds in sulfophenyl-azo-benzoic acids, which are structurally related (Mandić et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, are determined by their molecular structure. The presence of sulfonyl and carboxyl groups tends to increase the acidity and polarity of the molecule, potentially enhancing its solubility in polar solvents. The detailed molecular structure, including intramolecular and intermolecular hydrogen bonding, significantly impacts these properties, as demonstrated by the analysis of sulfonyl-bridged oligo(benzoic acid)s (Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties of "2-[(5-{[(3-carboxyphenyl)amino]sulfonyl}-2-chlorobenzoyl)amino]benzoic acid" are influenced by its functional groups. The sulfonyl group can participate in sulfonylation reactions, and the carboxylic acid moiety may be involved in esterification and amidation reactions. These reactions can be utilized to modify the molecule and introduce new functional groups, expanding its utility in chemical synthesis. An example is the copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, which demonstrates the reactivity and potential for functionalization of such compounds (Liu et al., 2015).

科学研究应用

合成和化学性质

对类似化合物的研究涉及它们的合成和化学性质的评估。例如,对磺酰基苯甲酸及其衍生物的研究显示出显着的促尿酸剂潜力,可用于治疗痛风和痛风性关节炎等疾病 (Coderch, 2002)。类似地,从苯甲酸衍生物开始开发新的磺胺类药物突出了合成具有潜在生物活性的新化学实体的持续兴趣 (Chen et al., 2010)。

生物活性

对苯甲酸衍生物的生物活性的研究是一个重要的研究领域。研究探索了这些化合物作为各种生物途径中的抑制剂或激活剂的作用,为它们的潜在治疗应用提供了见解。例如,磺基苯偶氮苯甲酸的电化学行为为理解它们的还原机制和在开发新的治疗剂中的潜在应用提供了基础 (Mandić et al., 2004)。

材料科学应用

在材料科学中,探索磺化聚对苯衍生物等新化合物的合成和性质,用于质子交换膜的应用,展示了苯甲酸衍生物在创造具有高热稳定性和质子传导率的高级材料方面的潜力 (Ghassemi & McGrath, 2004)。

属性

IUPAC Name |

2-[[5-[(3-carboxyphenyl)sulfamoyl]-2-chlorobenzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O7S/c22-17-9-8-14(32(30,31)24-13-5-3-4-12(10-13)20(26)27)11-16(17)19(25)23-18-7-2-1-6-15(18)21(28)29/h1-11,24H,(H,23,25)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFNRRCUSBDEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

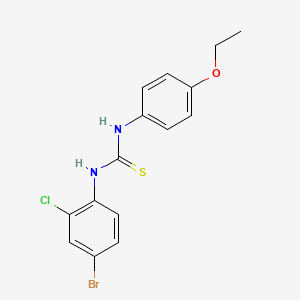

![N-(4-bromo-2-chlorophenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4616348.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propanamide](/img/structure/B4616356.png)

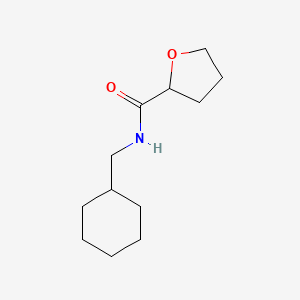

![1-[(2-chlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4616366.png)

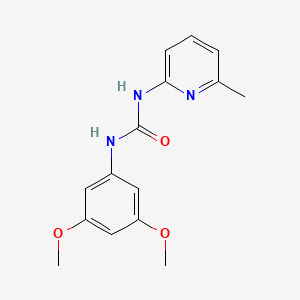

![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]thiourea](/img/structure/B4616373.png)

![4-(2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B4616378.png)

![ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4616394.png)

![2-phenyl-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B4616400.png)

![N-[3-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4616426.png)

![3-(4-isopropylphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]propanamide](/img/structure/B4616442.png)

![4-({[(4-allyl-5-{[(2-thienylcarbonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4616443.png)